4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide
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Overview
Description
4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group and a methylsulfonyl group attached to a phenyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide typically involves the following steps:
Formation of the tert-butyl group: This can be achieved through the alkylation of phenol with isobutene in the presence of an acid catalyst.
Introduction of the methylsulfonyl group: This step involves the sulfonation of the phenyl ring using methylsulfonyl chloride in the presence of a base such as pyridine.
Formation of the benzamide moiety: The final step involves the reaction of the sulfonated phenyl compound with benzoyl chloride in the presence of a base to form the benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the benzamide moiety.
N-(4-Methylsulfonylphenyl)benzamide: Similar structure but without the tert-butyl group.
Uniqueness
4-(tert-butyl)-N-(4-(methylsulfonyl)phenyl)benzamide is unique due to the combination of the tert-butyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-tert-butyl-N-(4-methylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-18(2,3)14-7-5-13(6-8-14)17(20)19-15-9-11-16(12-10-15)23(4,21)22/h5-12H,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOIWHXOTGQFLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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